molecular formula C10H12N2O4 B070920 5-Morpholino-2-nitrophenol CAS No. 175135-19-0

5-Morpholino-2-nitrophenol

Cat. No. B070920
M. Wt: 224.21 g/mol
InChI Key: XXIIDARBNMZFEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 5-Morpholino-2-nitrophenol often involves reactions between morpholine and nitro-substituted phenols or similar structures. For example, morpholine reacts with 2,5-dimethyl-3,4-dinitrothiophen to yield dimorpholino derivatives, indicating the reactivity of morpholine in forming complex structures with nitrophenol compounds (Mugnoli et al., 1980).

Molecular Structure Analysis

The molecular structure of related morpholino-nitrophenol compounds reveals significant interactions that stabilize their structure. For instance, in a study, the morpholine ring adopts a chair conformation, and hydrogen bonds, along with C—H⋯O interactions, create a three-dimensional network, showcasing the complex intermolecular interactions within these compounds (Muralidharan et al., 2012).

Chemical Reactions and Properties

Reactions involving 5-Morpholino-2-nitrophenol derivatives include nucleophilic substitutions where morpholine can react with nitro-substituted aromatic compounds in various solvents, showing the compound's reactivity and potential for forming diverse chemical structures (Hamed, 1997).

Scientific Research Applications

  • Synthesis of Other Compounds

    • The compound can be used in the synthesis of other chemical compounds . For example, it has been used in the synthesis of Pt/MnO2 nanosheets, which are highly efficient catalysts for ethylene oxidation at low temperatures .
    • The specific method involves a redox reaction between KMnO4 and 2-(N-morpholino)ethane sulfonic acid (MES) at room temperature . The resulting MnO2 nanosheets showed high performance in removing C2H4 due to their high concentration of surface active oxygen species .
    • The results showed that the Pt/MnO2 demonstrated enhanced catalytic performance and maintained complete removal of 20 ppm C2H4 at 50 C for at least 12 hours .
  • Preparation of Microgels

    • Compounds related to “5-Morpholino-2-nitrophenol”, such as 2-(N-morpholino)ethyl methacrylate (MEMA), have been used in the preparation of microgels .
    • These microgels were prepared via emulsion polymerization using glycidyl methacrylate as a comonomer cross-linker .
    • While the specific results or outcomes of this application were not detailed in the source, microgels have a wide range of applications in fields like drug delivery, tissue engineering, and biosensing .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The use of morpholinos, including 5-Morpholino-2-nitrophenol, in gene editing shows promise for bringing custom gene knockdown and editing into mainstream medicine . Thiol-modified PMO could also be explored like other thiol-containing oligonucleotides for various other applications .

properties

IUPAC Name

5-morpholin-4-yl-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c13-10-7-8(1-2-9(10)12(14)15)11-3-5-16-6-4-11/h1-2,7,13H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIIDARBNMZFEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384066
Record name 5-morpholino-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728537
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Morpholino-2-nitrophenol

CAS RN

175135-19-0
Record name 5-morpholino-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Fluoro-2-nitro-phenol (3.05 g, 19.4 mmol; Alfa Aesar) in Acetonitrile (20 mL) was treated with Morpholine (3.6 mL, 41 mmol) under an atmosphere of Nitrogen. After 40 h at rt, the mixture was heated at 50° C. for 6 h to drive to completion. The mixture was concentrated to ca. ½ volume, precipitate formed and the mixture was diluted with 100 mL water. The solids were collected and washed 2×50 mL water then dried to afford 5-Morpholin-4-yl-2-nitro-phenol as a yellow solid (3.77 g, 87%). 1H-NMR (DMSO): 7.88 (d, 1H, J=9.6 Hz), 6.64 (dd, 1H, J=2.4, 9.6 Hz), 6.43 (d, 1H, J=2.4 Hz), 3.70 (t, 4H, J=4.8 Hz), 3.41 (t, 4H, J=4.8 Hz).
Quantity
3.05 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Morpholino-2-nitrophenol
Reactant of Route 2
Reactant of Route 2
5-Morpholino-2-nitrophenol
Reactant of Route 3
Reactant of Route 3
5-Morpholino-2-nitrophenol
Reactant of Route 4
Reactant of Route 4
5-Morpholino-2-nitrophenol
Reactant of Route 5
Reactant of Route 5
5-Morpholino-2-nitrophenol
Reactant of Route 6
Reactant of Route 6
5-Morpholino-2-nitrophenol

Citations

For This Compound
4
Citations
ZA Knight, GG Chiang, PJ Alaimo, DM Kenski… - Bioorganic & medicinal …, 2004 - Elsevier
Phosphoinositide 3-kinases (PI3-Ks) are an ubiquitous class of signaling enzymes that regulate diverse cellular processes including growth, differentiation, and motility. Physiological …
Number of citations: 203 www.sciencedirect.com
H Zhao, B Wang, L Fu, G Li, H Lu, Y Liu… - Journal of Medicinal …, 2020 - ACS Publications
Tuberculosis (TB) remains a serious public health challenge, and the research and development of new anti-TB drugs is an essential component of the global strategy to eradicate TB. …
Number of citations: 27 pubs.acs.org
KD Rynearson - 2014 - search.proquest.com
A series of novel benzoxazoles was designed and synthesized with the goal of binding to subdomain IIa of the Hepatitis C virus (HCV) internal ribosome entry site (IRES) RNA and …
Number of citations: 3 search.proquest.com
ZA Knight - 2005 - search.proquest.com
Protein and lipid kinases direct signal transduction by the phosphorylation of their substrates. Elucidating kinase-mediated signaling pathways and validating specific kinases as targets …
Number of citations: 4 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.